molecular formula C16H15NO B12574812 2-Isopropylacridine-9(10H)-one

2-Isopropylacridine-9(10H)-one

Cat. No.: B12574812
M. Wt: 237.30 g/mol
InChI Key: ZBRUGTSTLIRESN-UHFFFAOYSA-N
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Description

2-Isopropylacridine-9(10H)-one is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The structure of this compound consists of an acridine core with an isopropyl group at the 2-position and a ketone functional group at the 9-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylacridine-9(10H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-isopropylaniline and a suitable acridine precursor.

    Cyclization Reaction: The key step involves the cyclization of the starting materials to form the acridine core. This can be achieved through various methods, including condensation reactions and cyclodehydration.

    Oxidation: The final step involves the oxidation of the acridine intermediate to introduce the ketone functional group at the 9-position. Common oxidizing agents include potassium permanganate and chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow reactors.

    Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Isopropylacridine-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides, amines, and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Introduction of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted acridines with different functional groups.

Scientific Research Applications

2-Isopropylacridine-9(10H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Isopropylacridine-9(10H)-one involves its interaction with molecular targets and pathways. The compound can:

    Bind to DNA: Acridines are known to intercalate into DNA, disrupting its structure and function.

    Inhibit Enzymes: The compound may inhibit specific enzymes involved in cellular processes.

    Induce Apoptosis: In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

2-Isopropylacridine-9(10H)-one can be compared with other similar compounds, such as:

    Acridine Orange: A well-known acridine dye used in biological staining.

    Acriflavine: An acridine derivative with antimicrobial properties.

    9-Aminoacridine: Used as an antiseptic and in the treatment of certain infections.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the isopropyl group at the 2-position and the ketone functional group at the 9-position

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

2-propan-2-yl-10H-acridin-9-one

InChI

InChI=1S/C16H15NO/c1-10(2)11-7-8-15-13(9-11)16(18)12-5-3-4-6-14(12)17-15/h3-10H,1-2H3,(H,17,18)

InChI Key

ZBRUGTSTLIRESN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC3=CC=CC=C3C2=O

Origin of Product

United States

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